![molecular formula C26H26N6O2S B2695070 N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1206988-54-6](/img/no-structure.png)
N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
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Overview
Description
“N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide” is a small molecule that is part of a new set of compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of these compounds includes the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are part of the design of the compounds, which were synthesized as novel CDK2 targeting compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .Scientific Research Applications
Antioxidant Properties
The antioxidant capacity of N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide has been studied . Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with aging and various diseases.
Anti-Cancer Potential
Considerable interest lies in the compound’s cytotoxic effects against cancer cell lines. Researchers have evaluated its activity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cells . The compound’s potency suggests potential as an anti-cancer agent.
Biochemical Studies
Researchers have investigated how substituents at positions N1, C3, C4, C5, and C6 influence the compound’s biological activity . Such groups determine the nature of the substituent present at C3 of the final 1H-pyrazolo[3,4-b]pyridine formed.
Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "4-butoxyaniline", "2-bromo-4-nitrophenol", "sodium hydride", "2-chloroacetyl chloride", "benzylamine", "sodium borohydride", "2-chloro-5-nitrobenzoic acid", "thiourea", "9-(4-butoxyphenyl)-3,6-dichloropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine" ], "Reaction": [ "Step 1: Synthesis of 4-butoxy-2-nitrophenol by reacting 4-butoxyaniline with 2-bromo-4-nitrophenol in the presence of sodium hydride.", "Step 2: Synthesis of 2-(4-butoxy-2-nitrophenoxy)acetyl chloride by reacting 2-chloroacetyl chloride with 4-butoxy-2-nitrophenol.", "Step 3: Synthesis of N-benzyl-2-(4-butoxy-2-nitrophenoxy)acetamide by reacting benzylamine with 2-(4-butoxy-2-nitrophenoxy)acetyl chloride.", "Step 4: Reduction of the nitro group in N-benzyl-2-(4-butoxy-2-nitrophenoxy)acetamide to an amine group using sodium borohydride.", "Step 5: Synthesis of 2-(4-butoxy-2-aminophenoxy)-5-nitrobenzoic acid by reacting the amine group in N-benzyl-2-(4-butoxy-2-nitrophenoxy)acetamide with 2-chloro-5-nitrobenzoic acid.", "Step 6: Synthesis of 2-(4-butoxy-2-aminophenoxy)-5-nitrobenzoyl chloride by reacting 2-(4-butoxy-2-aminophenoxy)-5-nitrobenzoic acid with thionyl chloride.", "Step 7: Synthesis of 9-(4-butoxyphenyl)-3,6-dichloropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine by reacting 2-(4-butoxy-2-aminophenoxy)-5-nitrobenzoyl chloride with thiourea.", "Step 8: Synthesis of N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide by reacting N-benzyl-2-(4-butoxy-2-aminophenoxy)acetamide with 9-(4-butoxyphenyl)-3,6-dichloropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine in the presence of sodium hydride." ] } | |
CAS RN |
1206988-54-6 |
Product Name |
N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |
Molecular Formula |
C26H26N6O2S |
Molecular Weight |
486.59 |
IUPAC Name |
N-benzyl-2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H26N6O2S/c1-2-3-15-34-21-11-9-20(10-12-21)22-16-23-25-28-29-26(31(25)13-14-32(23)30-22)35-18-24(33)27-17-19-7-5-4-6-8-19/h4-14,16H,2-3,15,17-18H2,1H3,(H,27,33) |
InChI Key |
FPGXSCZDAVUNGD-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=CC=C5)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
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